![molecular formula C20H22N4O3 B3016627 7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-33-5](/img/structure/B3016627.png)
7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of carbonyl compounds with nitrogen-containing heterocycles. For instance, the reaction of carbonyl compounds with 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile leads to the formation of various substituted pyrimidotriazines and triazinyl acetamides . This suggests that the synthesis of the compound might also involve similar key intermediates or starting materials, such as amino-substituted heterocycles and carbonyl compounds.
Molecular Structure Analysis
The molecular structure of related compounds shows that minor changes in substituents can significantly affect the hydrogen-bonded structures. For example, in two closely related compounds, the reduced pyridine ring adopts a half-chair conformation, and the molecules are linked by hydrogen bonds to form chains of rings with different patterns . This indicates that the molecular structure of 7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione would also likely exhibit a conformation that is influenced by its substituents, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of similar compounds is characterized by their ability to form hydrogen bonds and undergo reactions with carbonyl compounds. The formation of hydrogen-bonded chains of rings suggests that the compound may also participate in hydrogen bonding, which could influence its reactivity in forming supramolecular structures or in reactions with other molecules . The presence of reactive sites such as the oxazolopurine core could make it a candidate for further functionalization.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione are not directly reported, the properties of structurally similar compounds can provide some insights. The presence of tert-butyl groups typically imparts steric bulk, which can affect solubility and melting points. The aromatic phenethyl group could contribute to the compound's UV-Vis absorption properties and potential interactions with other aromatic systems. The hydrogen bonding capability, as seen in related compounds, suggests that this compound may have a propensity to form crystalline structures with specific melting points and solubilities .
Scientific Research Applications
Research Applications of Purine Derivatives
Purine derivatives, including oxazolopurines and related structures, are explored in various scientific research areas due to their diverse biological activities. These compounds are often studied for their potential in drug discovery, particularly in targeting central nervous system disorders, cancer, and infectious diseases.
Anticancer Potential : Benzimidazole and pyrazole derivatives, which share structural similarities with purine, have been investigated for their anticancer properties. These compounds act through different mechanisms, including intercalation, as alkylating agents, and as inhibitors of enzymes such as topoisomerases and DHFR ((Akhtar et al., 2019), (Bhattacharya et al., 2022)).
Enzyme Inhibition : Fused heterocycles, including purine-utilizing enzyme inhibitors, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and rheumatoid arthritis. The structural mimicry of natural compounds allows for the design of potent enzyme inhibitors ((Chauhan & Kumar, 2015)).
CNS Drug Development : Research into functional chemical groups suggests that heterocycles containing nitrogen, oxygen, or sulfur, similar to the purine core, may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. These studies aim to discover new treatments for CNS disorders with reduced adverse effects ((Saganuwan, 2017)).
Bioactive Derivatives : Modifications of curcumin, including Schiff base, hydrazone, and oxime derivatives, demonstrate the impact of chemical modifications on biological activity. Similarly, purine derivatives can be modified to enhance their medicinal properties ((Omidi & Kakanejadifard, 2020)).
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-20(2,3)14-12-24-15-16(21-18(24)27-14)22(4)19(26)23(17(15)25)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCJZPWMBFMLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
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